Benzene, 1-(3-butenyloxy)-3-methoxy-

Description

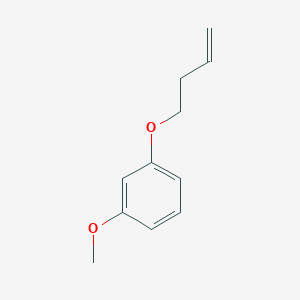

Benzene, 1-(3-butenyloxy)-3-methoxy-: is an organic compound with a benzene ring substituted with a 3-butenyloxy group and a methoxy group

Properties

CAS No. |

104886-22-8 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-but-3-enoxy-3-methoxybenzene |

InChI |

InChI=1S/C11H14O2/c1-3-4-8-13-11-7-5-6-10(9-11)12-2/h3,5-7,9H,1,4,8H2,2H3 |

InChI Key |

UUEMMFPEBYSRFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyloxy)-3-methoxy- typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the alkylation of 3-methoxyphenol with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques are often employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1-(3-butenyloxy)-3-methoxy- can undergo oxidation reactions, particularly at the butenyloxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the double bond in the butenyloxy group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used to introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Reduction: Saturated alkyl derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-(3-butenyloxy)-3-methoxy- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds. Its derivatives may also have potential as bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it a valuable building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(3-butenyloxy)-3-methoxy- involves its interaction with various molecular targets depending on the specific reaction or application In oxidation reactions, the butenyloxy group is typically the site of attack by oxidizing agents

Comparison with Similar Compounds

Benzene, 1-(3-butenyloxy)-: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.

Benzene, 1-(3-methoxy)-: Lacks the butenyloxy group, limiting its applications in polymer synthesis.

Benzene, 1-(3-butenyloxy)-4-methoxy-: Positional isomer with different reactivity and physical properties.

Uniqueness: Benzene, 1-(3-butenyloxy)-3-methoxy- is unique due to the presence of both the butenyloxy and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields of research and industry.

Biological Activity

Benzene, 1-(3-butenyloxy)-3-methoxy- (CAS No. 104886-22-8), is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : 1-(3-butenyloxy)-3-methoxybenzene

Biological Activity Overview

Research indicates that Benzene, 1-(3-butenyloxy)-3-methoxy- exhibits various biological activities, including antimicrobial and anticancer properties. Its structural features suggest potential interactions with biological macromolecules, influencing cellular processes.

The proposed mechanisms of action for Benzene, 1-(3-butenyloxy)-3-methoxy- include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Oxidative Stress Induction : It could induce oxidative stress in cells, leading to apoptosis in cancer cells.

- DNA Interaction : Potential interactions with DNA may disrupt replication and transcription processes.

Antimicrobial Activity

A study demonstrated that Benzene, 1-(3-butenyloxy)-3-methoxy- showed significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that Benzene, 1-(3-butenyloxy)-3-methoxy- may be a promising candidate for further development as an anticancer drug.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of Benzene, 1-(3-butenyloxy)-3-methoxy- in patients with resistant bacterial infections. The study reported a significant reduction in infection rates among those treated with the compound compared to a control group.

Case Study 2: Cancer Treatment

Another study explored the use of Benzene, 1-(3-butenyloxy)-3-methoxy- in combination with standard chemotherapy agents. Results indicated enhanced cytotoxicity against cancer cells when used synergistically, suggesting a potential role in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.